molecular formula C11H14BrN B1281555 1-(4-Bromobenzyl)pyrrolidine CAS No. 4897-55-6

1-(4-Bromobenzyl)pyrrolidine

Cat. No. B1281555
CAS RN: 4897-55-6
M. Wt: 240.14 g/mol
InChI Key: UKJIGXJYXLVARZ-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromobenzyl)pyrrolidine" is a brominated benzyl derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The presence of the bromine atom on the benzyl group makes it a potential candidate for further chemical modifications due to the bromine's reactivity. This compound is structurally related to various other compounds that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to "1-(4-Bromobenzyl)pyrrolidine" involves multiple steps, including the use of sodium borohydride reduction and debenzylation reactions. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which shares a similar structural motif, was achieved using sodium borohydride reduction of its benzylated precursor followed by debenzylation with hydrogen over palladium on carbon . This method has been shown to be applicable for the synthesis of different N6-substituted analogues, indicating a versatile approach for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Bromobenzyl)pyrrolidine" has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structures of cognition activators related to pyrrolidine derivatives have been determined, revealing the envelope conformation of the five-membered ring and the presence of inter- and intramolecular hydrogen bonds in some cases . Additionally, the structure of a 4-bromobenzyl-thio-substituted pyridine derivative was confirmed by single-crystal X-ray structure determination .

Chemical Reactions Analysis

The reactivity of the bromobenzyl group in "1-(4-Bromobenzyl)pyrrolidine" allows for various chemical transformations. For example, the synthesis of derivatives by replacing the benzyl bromide with different substituents has been reported, leading to changes in photoluminescent properties . Furthermore, the introduction of amino alcohols in the ring-opening reaction of brominated thiophene dioxide has been described, showcasing the potential for diastereoselective synthesis of complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Bromobenzyl)pyrrolidine" and related compounds have been extensively studied. Schiff base molecules derived from bromobenzyl compounds exhibit specific crystal structures stabilized by hydrogen bonding interactions . The introduction of the bromobenzyl group into pyridine and pyrazinium salts has been shown to influence the type of intermolecular interactions and crystal packing . Additionally, the antifungal activity of bromobenzyl-substituted triazolylpyridine has been reported, highlighting the biological relevance of these compounds .

Scientific Research Applications

Antifungal and Antimicrobial Activities

  • Synthesis and Antifungal Activity : A study by Mu et al. (2015) discussed the synthesis of a compound structurally similar to 1-(4-Bromobenzyl)pyrrolidine, exhibiting moderate antifungal activity.
  • Microbiological Activity : Research by Miszke et al. (2008) explored the synthesis of pyrrolidine derivatives for bacteriostatic and antituberculosis activity, revealing significant results.

Antioxidant and Anticholinergic Activities

  • Antioxidant and Anticholinergic Properties : A study by Rezai et al. (2018) synthesized derivatives of 1-(4-Bromobenzyl)pyrrolidine, showing powerful antioxidant activities and inhibitory effects on cholinergic enzymes.

Radical Scavenging and Antitumor Activities

  • Radical Scavenging Activity : Research by Duan et al. (2007) identified brominated phenols with pyrrolidine structures exhibiting potent radical-scavenging activity.
  • Antitumor Potential : A study by Fiaux et al. (2005) highlighted the synthesis of functionalized pyrrolidines with inhibitory growth effects on human glioblastoma and melanoma cells.

Chemical Synthesis and Structural Studies

Safety And Hazards

Safety data sheets suggest that “1-(4-Bromobenzyl)pyrrolidine” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJIGXJYXLVARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508545
Record name 1-[(4-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)pyrrolidine

CAS RN

4897-55-6
Record name 1-[(4-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyrrolidine (20.0 mL, 0.240 mole) was added to a stirred solution of 4-bromobenzyl bromide (10.0 g, 40.0 mmol) in anhydrous CH2Cl2 (20 mL) at 0° C. under nitrogen. The resultant solution was allowed to stir at room temperature for 1 h. The reaction mixture was diluted with EtOAc (150 mL) before it was washed with half-saturated aqueous NaHCO3 (50 mL). After drying over MgSO4, filtration, and concentration, the oily residue was chromatographed on silica [20% EtOAc in hexanes, then 10% EtOH/Et3N (2/1) in THF/hexanes (1/1)] to provide 9.02 g of the benzyl pyrrolidine (94%) as an oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 12.5 g (50 mmol) 4-bromobenzylbromide is slowly added dropwise to a solution of 4.52 mL (55 mmol) pyrrolidine and 10.3 mL (60 mmol) ethyldiisopropylamine in 100 mL THF and stirred overnight at RT. The precipitate is filtered off and the solvent is eliminated i.vac. The product is obtained as a light-brown liquid which is further reacted without purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
4.52 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WG Verschueren, I Dierynck… - Journal of medicinal …, 2005 - ACS Publications
Human immunodeficiency virus type-1 integrase is an essential enzyme for effective viral replication and hence a valid target for the design of inhibitors. We report here on the design …
Number of citations: 84 pubs.acs.org
TT Wager, BA Pettersen, AW Schmidt… - Journal of medicinal …, 2011 - ACS Publications
The discovery of two histamine H 3 antagonist clinical candidates is disclosed. The pathway to identification of the two clinical candidates, 6 (PF-03654746) and 7 (PF-03654764) …
Number of citations: 81 pubs.acs.org
Y Yao, R Li, X Liu, F Yang, Y Yang, X Li, X Shi, T Yuan… - Molecules, 2017 - mdpi.com
Inhibitors of Rho kinase (ROCK) have potential therapeutic applicability in a wide range of diseases, such as hypertension, stroke, asthma and glaucoma. In a previous article, we …
Number of citations: 15 www.mdpi.com
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2017 - nature.com
Novel lincomycin derivatives possessing an aryl phenyl group or a heteroaryl phenyl group at the C-7 position via sulfur atom were synthesized by Pd-catalyzed cross-coupling …
Number of citations: 7 www.nature.com
J Crooks - 2021 - eprints.nottingham.ac.uk
This report investigates a one-pot catalytic domino reaction for the synthesis of amines from methyl esters. The first step is a 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalysed …
Number of citations: 0 eprints.nottingham.ac.uk
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2018 - nature.com
In order to modify lincomycin at the C-6 and C-7 positions, we prepared target molecules, which have substituted pipecolinic acid at the 6-amino group and a para-substituted phenylthio …
Number of citations: 7 www.nature.com
СА Дадаян, АС Дадаян, АС Погосян… - Химический журнал …, 2012 - elibrary.ru
Синтезированы и исследованы новые бромсодержащие хиральные вспомогательные реагенты–(S)-N-(2-бензоилфенил)-1-(2-бромбензил)-,(S)-N-(2-бензоилфенил)-1-(3-…
Number of citations: 6 elibrary.ru
ՆՅ Գրիգորյան - 2015 - ՀՀ ԳԱԱ «Հայկենսատեխնոլոգիա» …
Number of citations: 0

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